molecular formula C9H11BFNO3 B1387944 (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid CAS No. 874289-46-0

(5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid

Cat. No. B1387944
CAS RN: 874289-46-0
M. Wt: 211 g/mol
InChI Key: BCTHFQUQSOEPDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two hydrogens (B(OH)2). They are known for their versatility and individuality in synthetic chemistry . They are used in a variety of chemical reactions and are increasingly being seen in approved drugs .


Molecular Structure Analysis

Boronic acids typically consist of a boron atom bonded to an oxygen atom and two hydrogens (B(OH)2). The boronic acid moiety has become a very important functional group in synthetic chemistry .


Chemical Reactions Analysis

Boronic acids are involved in a variety of chemical reactions. They are used in Suzuki-Miyaura couplings, Petasis reactions, C-N and C-O coupling (Chan-Lam coupling), Liebeskind-Srogl coupling, regioselective deuteration, and sulfonamide formation .


Physical And Chemical Properties Analysis

Boronic acids are generally low-molecular weight compounds . Their introduction into high-molecular weight compounds can be synthetically demanding due to their tedious introduction, modest functional group compatibility, regioselectivity issues, and difficulty to parallelize .

Scientific Research Applications

Sensing Applications

Boronic acids are known for their ability to interact with diols and strong Lewis bases such as fluoride or cyanide anions. This interaction is fundamental to their use in various sensing applications, which can be homogeneous assays or heterogeneous detection at the interface of the sensing material or within the bulk sample .

Biological Labelling

The interaction of boronic acids with diols is also exploited in biological labelling. This application is crucial for tracking and observing biological processes, as well as for the manipulation and modification of proteins .

Therapeutics Development

Boronic acids’ unique properties make them suitable for the development of therapeutics. They are used in the design of molecules that can interfere with biological pathways, inhibit enzymes, and serve as cell delivery systems .

Separation Technologies

In separation technologies, boronic acids can be utilized for the electrophoresis of glycated molecules. Their ability to form complexes with sugars makes them valuable for separating and purifying biomolecules .

Glucose Monitoring

Non-enzymatic sensors using boronic acid derivatives offer a reversible and covalent binding mechanism for glucose recognition. This enables continuous glucose monitoring and responsive insulin release, which is particularly beneficial for diabetes management .

Analytical Methods

Boronic acids are used as building materials for microparticles in analytical methods. These microparticles can be employed in various assays and detection systems, contributing to the advancement of analytical chemistry .

Polymer Chemistry

In polymer chemistry, boronic acids are incorporated into polymers for the controlled release of insulin. This application is a significant step towards creating smart materials that respond to physiological conditions .

Carbohydrate Chemistry

Boronic acids play a crucial role in carbohydrate chemistry and glycobiology. They are involved in the analysis, separation, protection, and activation of carbohydrates, which is essential for understanding and manipulating these vital biomolecules .

Mechanism of Action

Boronic acids act as mild electrophiles and are investigated as reversible covalent inhibitors . They are also used in receptors for carbohydrates and various other compounds containing vicinal diols .

Future Directions

The future of boronic acids lies in their potential to create large libraries of diverse and complex small molecules . This is made possible by advances in synthesis techniques, such as acoustic dispensing technology .

properties

IUPAC Name

[5-(dimethylcarbamoyl)-2-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BFNO3/c1-12(2)9(13)6-3-4-8(11)7(5-6)10(14)15/h3-5,14-15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCTHFQUQSOEPDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C(=O)N(C)C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80660247
Record name [5-(Dimethylcarbamoyl)-2-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

874289-46-0
Record name B-[5-[(Dimethylamino)carbonyl]-2-fluorophenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874289-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [5-(Dimethylcarbamoyl)-2-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid
Reactant of Route 3
Reactant of Route 3
(5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid
Reactant of Route 4
Reactant of Route 4
(5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid
Reactant of Route 5
Reactant of Route 5
(5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid
Reactant of Route 6
Reactant of Route 6
(5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.